Cas no 4613-62-1 (3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose)

3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a protected sugar derivative widely used in synthetic organic chemistry and carbohydrate research. Its key structural feature is the isopropylidene groups at the 1,2- and 5,6-positions, which enhance stability and selectivity in glycosylation reactions. The absence of a hydroxyl group at the 3-position makes it a valuable intermediate for selective functionalization, enabling the synthesis of modified sugars and complex oligosaccharides. This compound is particularly useful in stereocontrolled reactions due to its rigid furanose ring conformation. Its high purity and well-defined reactivity profile make it a preferred choice for pharmaceutical and biochemical applications requiring precise sugar modifications.
3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose structure
4613-62-1 structure
Product Name:3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose
CAS No:4613-62-1
MF:C12H20O5
MW:244.284204483032
CID:334464
PubChem ID:246399
Update Time:2025-08-02

3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose Chemical and Physical Properties

Names and Identifiers

    • a-D-ribo-Hexofuranose,3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-
    • 1,2:5,6-Di-O-Isopropylidene-3-deoxy-α-D-ribo-hexofuranose
    • 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octane
    • 3-DEOXY-1,2:5,6-DI-O-ISOPROPYLIDENE-D-GLUCOSE
    • 3-DEOXY-1,2:5,6-DI-O-ISOPROPYLIDENE-D-RIBO-HEXOFURANOSE
    • 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,2-d][1,3]dioxole
    • 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose
    • NSC 59397
    • 4613-62-1
    • NSC59397
    • FT-0665790
    • 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
    • SCHEMBL8126222
    • alpha-D-xylo-Hexofuranose, 3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-
    • 2774-29-0
    • NSC-59397
    • 3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose
    • Inchi: 1S/C12H20O5/c1-11(2)13-6-9(16-11)7-5-8-10(14-7)17-12(3,4)15-8/h7-10H,5-6H2,1-4H3
    • InChI Key: AKKRBVFGAWFTRW-UHFFFAOYSA-N
    • SMILES: O1C2C(CC1C1COC(C)(C)O1)OC(C)(C)O2

Computed Properties

  • Exact Mass: 244.13100
  • Monoisotopic Mass: 244.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2A^2
  • XLogP3: 1

Experimental Properties

  • Density: 1.123±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: NA
  • Boiling Point: 105-115 ºC (3 Torr)
  • Flash Point: 112.0±27.2 ºC,
  • Refractive Index: 1.4513 (589.3 nm 21 ºC)
  • Solubility: Slightly soluble (3.2 g/l) (25 º C),
  • PSA: 46.15000
  • LogP: 1.40440
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose Security Information

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3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose Suppliers

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(CAS:4613-62-1)3-Deoxy-1,2;5,6-di-O-isopropylidene-D-glucofuranose
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Quantity:10g
Purity:97%
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Additional information on 3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose

Compound CAS No. 4613-62-1: 3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose

The compound with CAS No. 4613-62-1, commonly referred to as 3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose, is a highly specialized sugar derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development and chemical synthesis.

3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose is a derivative of a-D-glucofuranose, a naturally occurring sugar with a five-membered furan ring. The term "deoxy" in its name signifies the removal of a hydroxyl group from the third carbon of the sugar backbone, which alters its chemical reactivity and physical properties. The "di-O-isopropylidene" portion refers to the protection of two hydroxyl groups on the sugar molecule using isopropylidene groups (CH₂C(CH₃)₂), which are commonly used as protecting groups in organic synthesis to prevent unwanted side reactions during chemical transformations.

The structure of this compound is characterized by its rigid and planar conformation due to the presence of the isopropylidene protecting groups. This rigidity makes it an excellent candidate for use in stereochemistry studies and in the synthesis of complex molecules with defined stereochemistry. Recent advancements in asymmetric synthesis have highlighted the importance of such rigid sugar derivatives in constructing chiral centers with high enantioselectivity.

Research into 3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose has focused on its potential as a building block for the construction of bioactive molecules. For instance, studies have demonstrated its utility in the synthesis of antiviral agents and anticancer drugs. The deoxygenation at the third position has been shown to enhance the compound's ability to penetrate cellular membranes, making it a promising lead for drug delivery systems.

In addition to its pharmacological applications, this compound has also been explored for its role in glycosylation reactions. Glycosylation is a critical process in nature that plays a role in protein folding, cell recognition, and immune response. By modifying sugar derivatives like 3-Deoxy-1,2:5,6-di-O-isopropylidene-a-D-glucofuranose, researchers can gain insights into the mechanisms of glycosylation and develop novel therapeutic strategies.

Recent studies have also delved into the biosynthesis of this compound and its analogs. Advances in metabolic engineering have enabled the production of this sugar derivative through microbial fermentation, offering a sustainable and cost-effective method for large-scale production. This development has significant implications for its potential use in industrial applications and clinical trials.

The unique properties of CAS No. 4613-62-1 make it an invaluable tool in both academic research and industrial settings. Its ability to serve as a versatile building block for complex molecules positions it at the forefront of modern organic chemistry and pharmacology.

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(CAS:4613-62-1)3-Deoxy-1,2;5,6-di-O-isopropylidene-D-glucofuranose
NC12747
Purity:97%
Quantity:10g
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